Varespladib Sodium

Description

See also: Varespladib (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

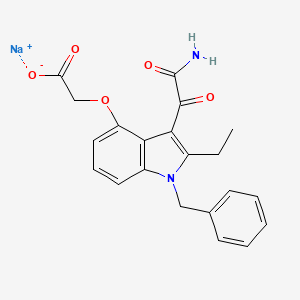

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZUHXILQXLTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

172732-68-2 (Varespladib) | |

| Record name | Varespladib Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10169379 | |

| Record name | Varespladib Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172733-42-5 | |

| Record name | Varespladib Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varespladib Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARESPLADIB SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Varespladib: A Comprehensive Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2). The document details its journey from an investigational anti-inflammatory agent for cardiovascular disease to a promising repurposed therapeutic for snakebite envenoming. It provides a thorough examination of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and processes.

Introduction

Varespladib is a small molecule that competitively inhibits several isoforms of the sPLA2 family of enzymes, which are key mediators of inflammation. Initially developed by Eli Lilly and Company and Shionogi & Co., Ltd., its development was later pursued by Anthera Pharmaceuticals for inflammatory conditions.[1] More recently, its broad-spectrum inhibitory activity against snake venom sPLA2s has led to its investigation as a novel treatment for snakebite envenoming. This guide provides a detailed overview of this developmental trajectory.

Discovery and Initial Development

Varespladib, also known by its development codes LY315920 (for the intravenous sodium salt) and A-001, and its oral prodrug varespladib methyl (LY333013 or A-002), was originally identified as a potent inhibitor of human non-pancreatic sPLA2.[1][2][3] The rationale for its initial development was based on the role of sPLA2 in the arachidonic acid pathway, a critical cascade in the inflammatory process. By inhibiting sPLA2, varespladib was expected to reduce the production of pro-inflammatory lipid mediators.

Initial Therapeutic Targets: Inflammatory Diseases

The primary focus of early clinical development was on inflammatory diseases where sPLA2 was believed to play a significant pathogenic role. These included:

-

Acute Coronary Syndrome (ACS): Elevated levels of sPLA2 are associated with vascular inflammation and the formation of atherosclerotic plaques.[1] Varespladib was investigated for its potential to reduce this inflammation and subsequent cardiovascular events.

-

Acute Chest Syndrome (ACS) in Sickle Cell Disease: This serious complication is associated with inflammation and elevated sPLA2 levels.[1]

-

Other Inflammatory Conditions: Varespladib was also explored for conditions such as rheumatoid arthritis and sepsis.[4][5]

Anthera Pharmaceuticals acquired the rights to varespladib in 2006 and advanced its clinical development for cardiovascular indications.[1]

Clinical Development for Acute Coronary Syndrome

Several clinical trials were conducted to evaluate the efficacy and safety of varespladib in patients with cardiovascular disease.

The pivotal Phase 3 trial, VISTA-16 (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome for 16 Weeks), was designed to assess the efficacy of varespladib in reducing cardiovascular events in patients with ACS.[6][7]

-

Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4][8]

-

Population: 5,145 patients who had experienced a recent ACS.[4][5][8][9][10]

-

Intervention: Varespladib (500 mg daily) or placebo, in addition to standard of care including atorvastatin.[4][5][8][9][10]

-

Primary Endpoint: A composite of cardiovascular mortality, nonfatal myocardial infarction (MI), nonfatal stroke, or unstable angina requiring hospitalization at 16 weeks.[4][5][7][8][9][10]

In March 2012, the VISTA-16 trial was prematurely terminated due to a lack of efficacy and a potential for harm observed in the varespladib group.[1] The results, published in 2014, showed that varespladib did not reduce the risk of recurrent cardiovascular events and was associated with an increased risk of myocardial infarction.[6]

Repurposing for Snakebite Envenoming

Following the discontinuation of its development for cardiovascular disease, a new and promising therapeutic avenue emerged for varespladib: the treatment of snakebite envenoming.

Rationale for Repurposing

Secretory phospholipase A2 is a major component of the venom of most venomous snakes and plays a crucial role in the pathophysiology of envenoming, contributing to neurotoxicity, myotoxicity, and coagulopathy.[1][9] The broad-spectrum inhibitory activity of varespladib against various sPLA2 isoforms made it an attractive candidate for a venom-agnostic treatment.

Preclinical Evidence

Extensive preclinical studies in both in vitro and in vivo models have demonstrated the potential of varespladib as a snakebite therapy.

-

In Vitro Inhibition: Varespladib has been shown to inhibit the sPLA2 activity of a wide range of snake venoms from different geographical regions and snake families, with IC50 values often in the nanomolar range.[5][9]

-

In Vivo Efficacy: In animal models of envenoming (mice, rats, and pigs), varespladib has been shown to increase survival rates, reduce tissue damage, and neutralize venom-induced toxicities when administered after experimental envenomation with various snake venoms.[6][9][11]

Clinical Development for Snakebite Envenoming

The promising preclinical data led to the initiation of clinical trials to evaluate varespladib for the treatment of snakebite envenoming.

The BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite) study is a Phase 2 clinical trial designed to assess the safety and efficacy of oral varespladib methyl in patients bitten by venomous snakes.[1][12][13]

-

Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted in India and the USA.[1][12][13]

-

Population: Patients aged 5 years and older with signs and symptoms of snakebite envenoming.[4][8][12]

-

Intervention: Varespladib methyl or placebo administered twice daily for one week, in addition to standard of care, including antivenom.[1][13]

-

Primary Outcome: Change in the composite Snakebite Severity Score (SSS) from baseline.[12]

Recent results from the BRAVO trial indicated that while the primary endpoint was not met for the overall population, a promising signal of benefit was observed in patients who received the study drug within 5 hours of the snakebite.[4]

Mechanism of Action

Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1]

Inhibition of the Arachidonic Acid Pathway

sPLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting sPLA2, varespladib blocks the initial step of this cascade, thereby reducing the production of these inflammatory mediators.

Neutralization of Snake Venom sPLA2

In the context of snakebite envenoming, varespladib directly binds to the active site of sPLA2 toxins in snake venom. Crystallographic studies have shown that varespladib fits into a hydrophobic channel of the sPLA2 molecule, preventing it from binding to its phospholipid substrate and thereby neutralizing its enzymatic activity.[14] This direct inhibition is believed to counteract the various toxic effects mediated by venom sPLA2s.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Varespladib (IC50)

| sPLA2 Isoform/Source | IC50 (nM) | Assay Type | Reference |

| Human sPLA2-IIA | 9 | Not specified | [13] |

| Human sPLA2-IIA | 6.2 | Not specified | [15] |

| Human sPLA2-V | 77 | Not specified | [15] |

| Human sPLA2-X | 15 | Not specified | [15] |

| Human serum sPLA2 | 6.2 | Not specified | [4][13] |

| Rat serum sPLA2 | 8.1 | Not specified | [4][13] |

| Rabbit serum sPLA2 | 5.0 | Not specified | [4][13] |

| Guinea pig serum sPLA2 | 3.2 | Not specified | [4][13] |

| Vipera berus venom | 0.009 µM | Chromogenic | [1] |

| Micrurus fulvius venom | Not specified | Chromogenic | [16] |

| Protobothrops mucrosquamatus | 101.3 | Not specified | [9] |

Table 2: Pharmacokinetic Parameters of Varespladib Methyl

| Parameter | Value | Population | Reference |

| Time to Cmax | ~90 minutes | Humans | [9] |

| Half-life (t1/2) | ~8 hours | Humans | [9] |

Table 3: Key Clinical Trial Outcomes

| Trial | Indication | Primary Outcome | Result | Reference |

| VISTA-16 | Acute Coronary Syndrome | Composite of CV death, MI, stroke, or unstable angina | No reduction in events; increased risk of MI | [6][7] |

| BRAVO | Snakebite Envenoming | Change in Snakebite Severity Score | No significant difference in overall population; potential benefit in early treatment subgroup | [4] |

Experimental Protocols

In Vitro sPLA2 Inhibition Assay (Chromogenic)

This protocol is a generalized representation based on commonly used methods.

Objective: To determine the half-maximal inhibitory concentration (IC50) of varespladib against sPLA2 activity.

Principle: The assay utilizes a chromogenic substrate, 1,2-bis(heptanoylthio)glycerophosphocholine. Hydrolysis of the thioester bond at the sn-2 position by sPLA2 releases a free thiol group. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 414 nm.

Materials:

-

sPLA2 enzyme (e.g., purified from snake venom or recombinant human sPLA2)

-

Varespladib stock solution (in DMSO)

-

Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, pH 7.5)

-

Substrate solution: 1,2-bis(heptanoylthio)glycerophosphocholine

-

DTNB solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of varespladib in the assay buffer.

-

In a 96-well plate, add a fixed amount of sPLA2 enzyme to each well.

-

Add the different concentrations of varespladib to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate and DTNB solution to all wells.

-

Immediately begin monitoring the change in absorbance at 414 nm over time using a microplate reader in kinetic mode.

-

Calculate the initial reaction rates (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

References

- 1. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gh.bmj.com [gh.bmj.com]

- 5. ycmd.yale.edu [ycmd.yale.edu]

- 6. researchgate.net [researchgate.net]

- 7. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. gh.bmj.com [gh.bmj.com]

- 13. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]

Varespladib Sodium: A Deep Dive into its Role in the Arachidonic Acid Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Varespladib Sodium, a potent inhibitor of secretory phospholipase A2 (sPLA2), has garnered significant attention for its therapeutic potential in a range of inflammatory conditions and, more recently, as a broad-spectrum anti-toxin for snakebite envenomation. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a specific focus on its interaction with the arachidonic acid pathway. We will delve into its inhibitory effects on key sPLA2 isoforms, present quantitative data on its potency, and provide detailed experimental protocols for assessing its activity. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction: The Arachidonic Acid Cascade and the Role of sPLA2

The arachidonic acid (AA) cascade is a pivotal signaling pathway that governs inflammation, immunity, and cellular homeostasis. The initiation of this cascade is critically dependent on the enzymatic activity of phospholipase A2 (PLA2) enzymes, which catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from the cell membrane.[1]

Secretory phospholipase A2 (sPLA2) enzymes are a family of low molecular weight, calcium-dependent enzymes that are secreted into the extracellular space.[2] Various isoforms of sPLA2, particularly groups IIA, V, and X, are implicated in the pathogenesis of numerous inflammatory diseases.[2][3] Upon release, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of a diverse array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1] By acting at the apex of this cascade, inhibitors of sPLA2 offer a therapeutic strategy to broadly attenuate the production of these inflammatory mediators.

This compound: Mechanism of Action

Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[3] Its mechanism of action involves the disruption of the initial step in the arachidonic acid inflammatory pathway.[3] By inhibiting sPLA2, Varespladib prevents the liberation of arachidonic acid from membrane phospholipids, thereby blocking the downstream synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1]

Originally developed for its anti-inflammatory properties in conditions like acute coronary syndrome, Varespladib's development for these indications was halted due to a lack of efficacy in late-stage clinical trials.[3] However, its potent, broad-spectrum inhibition of sPLA2, a major component of many snake venoms, has led to its repurposing as a promising treatment for snakebite envenomation.[3]

dot

Caption: The Arachidonic Acid Pathway and Points of Inhibition.

Quantitative Data: Inhibitory Potency of Varespladib

The efficacy of Varespladib is underscored by its low nanomolar inhibitory concentration (IC50) against key human sPLA2 isoforms. While extensive data is available for its activity against snake venom sPLA2s, this guide focuses on its intended human targets.

Table 1: Varespladib IC50 Values against Human sPLA2 Isoforms

| sPLA2 Isoform | IC50 (nM) | Reference |

| Group IIA | 9 | [4][5] |

| Group V | Low nM range | [6] |

| Group X | Low nM range | [6] |

Note: Specific IC50 values for human sPLA2 Group V and X are described as being in the "low nanomolar range" in the cited literature, but precise values were not provided in the reviewed sources.

Varespladib also demonstrates potent inhibition of sPLA2 activity in the serum of various species.

Table 2: Varespladib IC50 Values against sPLA2 Activity in Serum

| Species | IC50 (nM) | Reference |

| Human | 6.2 | [4][5] |

| Rat | 8.1 | [4][5] |

| Rabbit | 5.0 | [4][5] |

| Guinea Pig | 3.2 | [4][5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the inhibitory activity of Varespladib.

In Vitro sPLA2 Inhibition Assay (Chromogenic)

This assay is commonly used to determine the IC50 of inhibitors against sPLA2 activity.

-

Principle: The assay utilizes a chromogenic substrate, 1,2-bis(heptanoylthio)glycerophosphocholine, which upon hydrolysis by sPLA2, releases a thiol that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically.

-

Reagents:

-

sPLA2 enzyme (recombinant human or from other sources)

-

This compound (or other inhibitors) at various concentrations

-

Substrate: 1,2-bis(heptanoylthio)glycerophosphocholine

-

DTNB

-

Assay Buffer (e.g., Tris-HCl with CaCl2)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DTNB, and the sPLA2 enzyme.

-

Add varying concentrations of Varespladib or a vehicle control to the wells of a microplate.

-

Initiate the reaction by adding the substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at a specific wavelength (e.g., 414 nm) at regular intervals.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

dot

References

- 1. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]

- 2. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Varespladib - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Group IIA phospholipase A2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Varespladib Sodium: A Technical Guide to its Chemical Structure, Properties, and sPLA2 Inhibitory Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varespladib Sodium, also known by its code designation LY315920 Sodium, is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), with particular activity against the Group IIA isoform.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed summaries of experimental protocols for assessing its inhibitory activity and its application in preclinical models, particularly in the context of snakebite envenoming, are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of sPLA2 inhibitors.

Chemical Structure and Identification

This compound is the sodium salt of Varespladib. The core structure is an indole derivative.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate[2] |

| CAS Number | 172733-42-5[2] |

| Molecular Formula | C₂₁H₁₉N₂NaO₅[2] |

| Synonyms | LY315920 Sodium, A-001, S-5920 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 402.4 g/mol | [2] |

| Solubility | Water-soluble, Soluble in DMSO | |

| Appearance | White to off-white solid |

Mechanism of Action: sPLA2 Inhibition

Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, with notable activity against the IIa, V, and X isoforms.[1] sPLA2s are key enzymes in the arachidonic acid pathway, responsible for the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[3] By inhibiting sPLA2, Varespladib effectively blocks the initial step of this inflammatory cascade, thereby preventing the downstream production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1]

Experimental Protocols

In Vitro sPLA2 Inhibition Assay

A common method to determine the inhibitory activity of this compound is a chromogenic assay using a thio-analog of phosphatidylcholine as the substrate.

Objective: To quantify the in vitro inhibitory potency (IC₅₀) of this compound against sPLA2 activity.

Materials:

-

This compound

-

Secretory Phospholipase A2 (e.g., from snake venom or recombinant human)

-

1,2-dithio analog of diheptanoyl phosphatidylcholine (substrate)

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to obtain a range of concentrations for testing.

-

In a 96-well plate, add the sPLA2 enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Add DTNB to the wells. The hydrolysis of the substrate by sPLA2 releases a free thiol group, which reacts with DTNB to produce a colored product.

-

Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 412 nm).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Table 3: Reported IC₅₀ Values for Varespladib

| Species/Enzyme Source | IC₅₀ (nM) |

| Human non-pancreatic sPLA₂ | 7 |

| Rat serum sPLA₂ | 8.1 |

| Rabbit serum sPLA₂ | 5.0 |

| Guinea pig serum sPLA₂ | 3.2 |

| Human serum sPLA₂ | 6.2 |

In Vivo Animal Model of Snakebite Envenoming

Varespladib has shown significant efficacy in preclinical models of snakebite envenoming. The following provides a generalized workflow for such studies.

Objective: To evaluate the in vivo efficacy of this compound in neutralizing the lethal effects of snake venom.

Animals: Commonly used models include CD-1 mice or Sprague-Dawley rats.

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum period before the experiment.

-

Group Assignment: Animals are randomly assigned to different treatment groups (e.g., venom only, venom + this compound, saline control).

-

Venom Preparation and Administration: A lethal dose (e.g., LD₅₀) of snake venom is prepared in saline and administered to the animals, typically via intraperitoneal or intravenous injection.

-

This compound Administration: this compound is administered at a predetermined dose and route (e.g., intravenous) at a specific time point relative to venom administration (e.g., pre-treatment, co-administration, or post-venom administration).

-

Observation: Animals are closely monitored for clinical signs of envenomation (e.g., lethargy, paralysis, respiratory distress) and survival times are recorded over a set period (e.g., 24-48 hours).

-

Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include histological analysis of tissues to assess local tissue damage (e.g., myonecrosis, hemorrhage) and measurement of serum biomarkers of toxicity.

Therapeutic Potential and Future Directions

This compound's potent and broad-spectrum inhibition of sPLA2 makes it a promising therapeutic candidate for conditions driven by sPLA2-mediated inflammation. Its most notable recent application in research is as a potential treatment for snakebite envenoming, where sPLA2s are major toxins responsible for a range of pathologies.[4] Further research is warranted to fully elucidate its clinical utility and to explore its potential in other inflammatory diseases.

Conclusion

This compound is a well-characterized sPLA2 inhibitor with a clear mechanism of action and demonstrated preclinical efficacy. This technical guide provides a foundational understanding of its chemical and physical properties, along with standardized methodologies for its evaluation. The information presented herein is intended to support and facilitate further research and development of this promising therapeutic agent.

References

- 1. Varespladib - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H19N2NaO5 | CID 23674730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Pharmacodynamics of Varespladib in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varespladib is a potent small-molecule inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2][3] Initially developed for its anti-inflammatory properties in conditions like acute coronary syndrome, its robust and broad-spectrum inhibition of venom sPLA2s has led to its repurposing as a promising therapeutic for snakebite envenomation.[1][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of Varespladib in cellular models, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

Varespladib exerts its effects by disrupting the initial step of the arachidonic acid pathway.[1][4] sPLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid from the cell membrane.[6][7] Arachidonic acid is the precursor for the synthesis of eicosanoids, a class of pro-inflammatory lipid mediators including prostaglandins and leukotrienes. By inhibiting sPLA2, Varespladib prevents the liberation of arachidonic acid, thereby downregulating the production of these key inflammatory molecules.[2] Varespladib binds to the hydrophobic channel of the sPLA2 enzyme, a critical site for substrate interaction, effectively blocking its enzymatic activity.[2]

Quantitative Data

The inhibitory potency of Varespladib has been quantified against both human and snake venom sPLA2s. The half-maximal inhibitory concentration (IC50) values vary depending on the sPLA2 isoform and the assay conditions.

Table 1: IC50 Values of Varespladib against Human sPLA2 Isoforms

| sPLA2 Isoform | IC50 Value | Assay Type | Reference |

| Group IIA (hGIIA) | 125 nM | Not Specified | [5] |

| Group V (hGV) | 500 nM | Not Specified | [5] |

| Group IIA, V, X | Low nM range | Not Specified | [7][8] |

| sPLA2 (in BAL fluid) | 80 µM | Non-radioactive method | [9] |

Table 2: IC50 Values of Varespladib against Snake Venom sPLA2s

| Snake Venom | IC50 Value (µM) | Assay Type | Reference |

| Deinagkistrodon acutus | 0.0037 (as µg/µL) | Not Specified | [10] |

| Agkistrodon halys | 0.0016 (as µg/µL) | Not Specified | [10] |

| Naja atra | 0.063 (as µg/µL) | Not Specified | [10] |

| Bungarus multicinctus | 0.0032 (as µg/µL) | Not Specified | [10] |

| Various Venoms | Pico- to nanomolar range | Chromogenic Assay | [4] |

Experimental Protocols

In Vitro sPLA2 Inhibition Assay (Chromogenic)

This protocol is adapted from methodologies used to assess the inhibition of sPLA2 activity by Varespladib.[1][4]

1. Materials:

-

sPLA2 enzyme (e.g., recombinant human sPLA2-IIA or snake venom)

-

Varespladib

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100

-

Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine (diheptanoyl thio-PC)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

2. Procedure:

-

Prepare a dilution series of Varespladib in the assay buffer.

-

In a 96-well plate, add the sPLA2 enzyme to each well (except for the negative control).

-

Add the Varespladib dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the diheptanoyl thio-PC substrate to all wells.

-

Immediately add DTNB to all wells. DTNB reacts with the free thiols produced upon substrate hydrolysis, resulting in a color change.

-

Measure the absorbance at 405-414 nm kinetically over a specified period (e.g., 30-60 minutes) at room temperature.

-

Calculate the rate of reaction for each Varespladib concentration.

-

Plot the reaction rate against the Varespladib concentration and determine the IC50 value.

Cellular Assay for Inhibition of sPLA2-Induced Cytotoxicity

This protocol is based on studies evaluating the protective effects of Varespladib against sPLA2-induced cell damage.[11]

1. Materials:

-

Mammalian cell line (e.g., C2C12 myoblasts)

-

Cell culture medium and supplements

-

sPLA2 or a PLA2-like toxin

-

Varespladib

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

-

Spectrophotometer

2. Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

-

Prepare different concentrations of Varespladib in the cell culture medium.

-

Pre-incubate the cells with the Varespladib dilutions for a specific time (e.g., 1 hour).

-

Add the sPLA2 or PLA2-like toxin to the wells (except for the negative control). Include a vehicle control for Varespladib.

-

Incubate the plate for a duration sufficient to induce cytotoxicity (e.g., 3-24 hours).

-

Measure the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. LDH is a cytosolic enzyme that is released upon cell lysis.

-

Quantify the absorbance using a spectrophotometer.

-

Calculate the percentage of cytotoxicity for each condition relative to the positive control (cells treated with toxin alone) and the negative control (untreated cells).

-

Determine the concentration of Varespladib that inhibits cytotoxicity by 50% (IC50).

Conclusion

Varespladib is a well-characterized inhibitor of sPLA2 with potent activity in the nanomolar range against several isoforms. Its clear mechanism of action, centered on the disruption of the arachidonic acid pathway, provides a strong rationale for its anti-inflammatory effects. The provided experimental protocols offer a foundation for the in vitro and cellular characterization of Varespladib and other sPLA2 inhibitors. The quantitative data underscores its potential as a therapeutic agent, particularly in the context of envenomation where sPLA2s play a critical pathological role. Further research in relevant cellular models will continue to elucidate the full therapeutic potential of this versatile inhibitor.

References

- 1. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Varespladib - Wikipedia [en.wikipedia.org]

- 3. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of a potent 2-oxoamide inhibitor of secreted phospholipase A2 guided by molecular docking calculations and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A-002 (Varespladib), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ex Vivo Effect of Varespladib on Secretory Phospholipase A2 Alveolar Activity in Infants with ARDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. Structural basis for phospholipase A2-like toxin inhibition by the synthetic compound Varespladib (LY315920) - PMC [pmc.ncbi.nlm.nih.gov]

Early preclinical studies of Varespladib in inflammation

An In-depth Technical Guide to the Early Preclinical Studies of Varespladib in Inflammation

Introduction

Varespladib (formerly LY315920) is a potent, small-molecule inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1][2] Initially developed for broad-spectrum anti-inflammatory indications such as sepsis and rheumatoid arthritis, its development path has more recently shifted towards treating snakebite envenoming, a condition where sPLA2-mediated inflammation and toxicity are paramount.[2][3] sPLA2s are a family of enzymes that play a critical role in the inflammatory cascade by hydrolyzing phospholipids at the sn-2 position, leading to the release of arachidonic acid (AA) and lysophospholipids.[4][5] Arachidonic acid is the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[4] By inhibiting sPLA2, Varespladib effectively blocks the initial, rate-limiting step in this pathway, thereby preventing the downstream production of these inflammatory mediators.[6]

This guide provides a detailed overview of the early preclinical studies of Varespladib, focusing on its mechanism of action, in vitro potency, and in vivo efficacy in various models of inflammation.

Mechanism of Action: The sPLA2 Signaling Pathway

Secreted phospholipase A2 enzymes are key initiators of the arachidonic acid cascade. Upon inflammatory stimuli, cells release sPLA2s into the extracellular space where they act on the phospholipids of cell membranes. This enzymatic action releases arachidonic acid, which is then taken up by cells and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation, causing vasodilation, increased vascular permeability, pain, and recruitment of immune cells. Varespladib acts as a direct inhibitor of sPLA2, preventing the initial release of arachidonic acid and thereby suppressing the entire downstream inflammatory cascade.[4][6]

Caption: Varespladib inhibits sPLA2, blocking the arachidonic acid cascade.

In Vitro Preclinical Studies

Early preclinical evaluation of Varespladib involved a series of in vitro assays to determine its potency and selectivity for sPLA2 enzymes from various species, including humans and venomous snakes.

Data Presentation: In Vitro sPLA2 Inhibition

The inhibitory activity of Varespladib is typically quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Target Enzyme/Venom | Species/Source | IC50 | Reference |

| sPLA2 Group IIA | Human | Low nM range | [1] |

| sPLA2 Group V | Human | Low nM range | [1] |

| sPLA2 Group X | Human | Low nM range | [1] |

| Vipera berus (Common European Adder) | Snake Venom | Nanomolar range | [6][7] |

| Micrurus fulvius (Eastern Coral Snake) | Snake Venom | Nanomolar range | [6][7] |

| Deinagkistrodon acutus | Snake Venom | 0.0016 - 0.063 mg/mL | [6] |

| Protobothrops mucrosquamatus | Snake Venom | 101.3 nM | [6] |

| Various Viperidae Venoms (15 species) | Snake Venom | Nanomolar to Picomolar | [6][7] |

| Various Elapidae Venoms (13 species) | Snake Venom | Nanomolar to Picomolar | [6][7] |

Experimental Protocols: In Vitro Assays

1. sPLA2 Chromogenic Assay

This assay is commonly used to measure the enzymatic activity of sPLA2 and the inhibitory effect of compounds like Varespladib.

-

Principle: A chromogenic substrate, such as a phosphatidylcholine analog with a chromophore at the sn-2 position, is used. When sPLA2 cleaves the fatty acid at the sn-2 position, the chromophore is released, resulting in a color change that can be measured spectrophotometrically.

-

Methodology:

-

A reaction mixture is prepared containing a buffer, Ca2+ (a required cofactor for sPLA2), and the chromogenic substrate.

-

A fixed concentration of the target sPLA2 enzyme (e.g., from snake venom or recombinant human sPLA2) is added to the mixture.

-

Varying concentrations of Varespladib are added to different wells of a microplate.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

The change in absorbance over time is measured using a plate reader.

-

The rate of reaction is calculated for each Varespladib concentration.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the Varespladib concentration and fitting the data to a dose-response curve.[7]

-

Caption: Workflow for a typical in vitro sPLA2 inhibition assay.

In Vivo Preclinical Studies

Following promising in vitro results, Varespladib was evaluated in various animal models to assess its efficacy in treating inflammation and toxicity in a complex biological system.

Data Presentation: In Vivo Efficacy

The in vivo efficacy of Varespladib was demonstrated in models of atherosclerosis and, most extensively, in models of snake venom-induced inflammation and pathology.

| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |

| ApoE-/- Mice | High-fat diet-induced atherosclerosis | 30 and 90 mg/kg, twice daily for 16 weeks | ~50% reduction in aortic atherosclerosis; decreased total cholesterol. | [1] |

| ApoE-/- Mice | Angiotensin II-induced atherosclerosis & aneurysm | 30 mg/kg, twice daily | ~40% reduction in aortic atherosclerosis; attenuated aneurysm formation. | [1] |

| Mice | D. acutus & A. halys envenomation (hemorrhage) | 4 mg/kg | Almost complete inhibition of hemorrhagic toxicity. | [6][8] |

| Mice | D. acutus & A. halys envenomation (myotoxicity) | 4 mg/kg | Significantly reduced myonecrosis and edema. | [6][8] |

| Mice | Various snake envenomations (edema) | 4 mg/kg | 31-81% reduction in edema, depending on the venom. | [8] |

| Mice | D. acutus & A. halys envenomation (lethality) | N/A (for ED50) | ED50 values of 1.14 µg/g and 0.45 µg/g, respectively. | [8] |

| Rats | M. fulvius envenomation (lethality) | 4 to 8 mg/kg (single rescue dose) | Striking survival benefit and suppression of venom-induced sPLA2 activity. | [6] |

Experimental Protocols: In Vivo Models

1. Murine Model of Venom-Induced Myotoxicity

This model assesses the ability of a drug to protect muscle tissue from the damaging effects of snake venom.

-

Principle: Myotoxic sPLA2s in snake venom cause rapid muscle damage, necrosis, and inflammation. The efficacy of an inhibitor is measured by the reduction in these pathological signs.

-

Methodology:

-

Animals (typically mice) are divided into control and treatment groups.

-

A predetermined dose of snake venom (e.g., 2 x LD50) is injected directly into the gastrocnemius muscle of the right hind limb.[8]

-

The treatment group receives Varespladib (e.g., 4 mg/kg body weight) mixed with the venom or administered systemically (e.g., intraperitoneally) shortly before or after venom injection.[6][8]

-

The control group receives venom plus a vehicle control.[8]

-

After a set period (e.g., 4-24 hours), animals are euthanized.

-

The gastrocnemius muscles from both limbs are excised and weighed to assess edema.

-

Muscle tissue is processed for histological analysis to evaluate myonecrosis, inflammatory cell infiltration, and hemorrhage.

-

Blood samples may be collected to measure serum levels of muscle damage markers, such as creatine kinase (CK) and lactate dehydrogenase (LDH).[8]

-

Caption: Workflow for a murine model of venom-induced myotoxicity.

Conclusion

The early preclinical studies of Varespladib consistently demonstrated its potent inhibitory activity against key inflammatory sPLA2 enzymes. In vitro assays established its low nanomolar to picomolar potency against a broad range of mammalian and snake venom sPLA2s.[1][7] Subsequent in vivo studies in animal models of both chronic (atherosclerosis) and acute (snake envenomation) inflammation confirmed its therapeutic potential.[1][8] Varespladib was shown to significantly reduce tissue damage, edema, and systemic toxicity, and to improve survival in lethal envenomation models.[6][8] These foundational preclinical data established a strong rationale for the clinical development of Varespladib as a broad-spectrum anti-inflammatory agent, particularly for pathologies driven by high sPLA2 activity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Ophirex varespladib — Ophirex | Lifesaving Antidotes [ophirex.com]

- 4. embopress.org [embopress.org]

- 5. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

Varespladib's Inhibitory Effects on sPLA2 Isoforms IIa, V, and X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cardiovascular disease.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the release of free fatty acids, such as arachidonic acid (AA), and lysophospholipids.[2] Arachidonic acid is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, making sPLA2s attractive targets for anti-inflammatory drug development.[3]

Among the numerous sPLA2 isoforms, groups IIa, V, and X are of particular interest due to their roles in inflammatory diseases and atherosclerosis.[2][4][5] Varespladib (formerly LY315920) is a potent, reversible, small-molecule inhibitor of sPLA2 enzymes, with notable activity against isoforms IIa, V, and X.[6] This technical guide provides an in-depth overview of Varespladib's inhibitory effects on these key sPLA2 isoforms, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its impact on relevant signaling pathways.

Mechanism of Action

Varespladib exerts its inhibitory effect by binding to the active site of sPLA2 enzymes. This binding is competitive with the phospholipid substrate, preventing the enzyme from accessing and hydrolyzing its target. The interaction is characterized by high affinity and is reversible.[6] The core mechanism involves the disruption of the first step in the arachidonic acid cascade, thereby attenuating the production of downstream inflammatory mediators.[7]

Figure 1: Varespladib's Mechanism of Action.

Quantitative Inhibitory Data

The potency of Varespladib against sPLA2 isoforms IIa, V, and X has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The table below summarizes the reported IC50 values for Varespladib against human sPLA2 isoforms.

| Isoform | IC50 (nM) | Assay Type | Reference |

| sPLA2-IIA | 6.2 | Not Specified | [6] |

| sPLA2-IIA | 9 | Not Specified | [8] |

| sPLA2-V | 15 (Varespladib) | Not Specified | [4] |

| sPLA2-X | Low nM range | Not Specified | [9] |

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

The determination of sPLA2 inhibitory activity can be performed using several assay formats. Below are detailed methodologies for common experimental protocols.

Chromogenic Assay using DTNB (Ellman's Reagent)

This assay relies on a thio-substituted phospholipid substrate. The cleavage of the thioester bond at the sn-2 position by sPLA2 releases a free thiol, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically.[1]

Materials:

-

sPLA2 enzyme (human recombinant IIa, V, or X)

-

Varespladib

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)[10]

-

Substrate: 1,2-bis(heptanoylthio)glycerophosphocholine (diheptanoyl Thio-PC)[10]

-

DTNB solution (10 mM in 0.4 M Tris-HCl, pH 8.0)[10]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Varespladib at various concentrations in a suitable solvent (e.g., DMSO).

-

Dilute the sPLA2 enzyme to the desired concentration in Assay Buffer.

-

Reconstitute the diheptanoyl Thio-PC substrate in Assay Buffer to a final concentration of 1.66 mM.[10]

-

Reconstitute DTNB in water to a 10 mM stock solution.[10]

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add Assay Buffer and DTNB.

-

Control wells (no inhibitor): Add sPLA2 enzyme, Assay Buffer, and DTNB.

-

Inhibitor wells: Add sPLA2 enzyme, Varespladib at various concentrations, and DTNB.

-

-

Initiate Reaction: Add the substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the rate of the blank from all other wells.

-

Determine the percent inhibition for each Varespladib concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the Varespladib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Function of Secreted Phospholipase A2 Group-X in asthma and allergic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Bioactive products generated by group V sPLA2 hydrolysis of LDL activate macrophages to secrete pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. abcam.com [abcam.com]

Investigational history of Varespladib for acute coronary syndrome

An In-depth Technical Guide to the Investigational History of Varespladib for Acute Coronary Syndrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varespladib, an inhibitor of secretory phospholipase A2 (sPLA2), was investigated as a potential therapeutic agent for acute coronary syndrome (ACS) due to its anti-inflammatory properties. The rationale was based on the hypothesis that inhibiting sPLA2 would reduce vascular inflammation and subsequent cardiovascular events. This technical guide provides a comprehensive overview of the investigational history of varespladib for ACS, with a focus on the pivotal VISTA-16 clinical trial. It includes a detailed examination of the drug's mechanism of action, experimental protocols, and a quantitative analysis of the clinical trial outcomes. The guide concludes with a summary of the findings that led to the discontinuation of varespladib's development for this indication.

Introduction: The Rationale for sPLA2 Inhibition in ACS

Secretory phospholipase A2 (sPLA2) is a family of enzymes that play a crucial role in the inflammatory cascade by liberating arachidonic acid from cell membranes, a precursor to pro-inflammatory eicosanoids.[1][2] Elevated levels of sPLA2 have been associated with an increased risk of cardiovascular events, making it a compelling therapeutic target in the context of atherosclerosis and ACS.[3][4] Varespladib and its oral prodrug, varespladib methyl, were developed to inhibit sPLA2 isoforms IIa, V, and X, thereby aiming to mitigate the vascular inflammation that contributes to plaque instability and rupture in ACS patients.[1][5]

Mechanism of Action of Varespladib

Varespladib acts as a potent inhibitor of sPLA2, disrupting the initial step of the arachidonic acid pathway.[1][2] By blocking the hydrolysis of phospholipids, varespladib was expected to reduce the production of downstream inflammatory mediators, thereby exerting anti-inflammatory effects.[1] Pre-clinical and early clinical studies suggested that varespladib could favorably modulate lipid profiles and inflammatory biomarkers, such as C-reactive protein (CRP).[3][6][7]

References

- 1. Varespladib - Wikipedia [en.wikipedia.org]

- 2. Snake Venom PLA2, a Promising Target for Broad-Spectrum Antivenom Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effects of varespladib methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varespladib raises MI risk after recent acute coronary syndrome | MDedge [ma1.mdedge.com]

- 7. Varespladib raises MI risk after recent acute coronary syndrome | MDedge [mdedge.com]

Varespladib Sodium: A Technical Guide on its Potential as a Broad-Spectrum Snake Venom Antidote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Snakebite envenoming is a significant global health crisis, predominantly affecting rural populations in tropical and subtropical regions. The mainstay of treatment, polyclonal antivenom, suffers from limitations including species-specificity, inconsistent efficacy, and a high incidence of adverse reactions. Varespladib sodium, a potent inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a promising therapeutic candidate. sPLA2s are a near-ubiquitous and highly pathogenic component of snake venoms, responsible for a myriad of toxic effects including neurotoxicity, myotoxicity, hemotoxicity, and cytotoxicity. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the development of Varespladib as a broad-spectrum snake venom antidote. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and describes the design of the ongoing Phase 2 clinical trial (BRAVO).

Introduction

Secretory phospholipase A2 (sPLA2) enzymes are a major component of over 95% of snake venoms and play a critical role in the pathophysiology of envenomation[1]. These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the production of lysophospholipids and free fatty acids, which disrupt cell membranes and trigger inflammatory cascades[2]. The multifaceted toxic effects of venom sPLA2s make them a prime target for therapeutic intervention.

Varespladib (formerly LY315920) is a small molecule that acts as a potent inhibitor of sPLA2s, including those found in snake venoms[3]. Originally developed for inflammatory conditions, its broad-spectrum inhibitory activity against venom sPLA2s has led to its repurposing as a potential snakebite antidote[4]. This guide consolidates the current scientific and clinical data on Varespladib's application in snakebite envenoming.

Quantitative Data Summary

The efficacy of Varespladib has been evaluated across a range of preclinical models and is currently under investigation in clinical trials. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Snake Venom sPLA2 Activity by Varespladib

| Snake Species | Venom Family | Varespladib IC50 (µM) | Reference |

| Micrurus fulvius | Elapidae | nanomolar to picomolar range | [5] |

| Vipera berus | Viperidae | nanomolar to picomolar range | [5] |

| Deinagkistrodon acutus | Viperidae | 0.0037 µg/µL | [6] |

| Agkistrodon halys | Viperidae | 0.0016 µg/µL | [6] |

| Naja atra | Elapidae | 0.063 µg/µL | [6] |

| Bungarus multicinctus | Elapidae | 0.0032 µg/µL | [6] |

| Various (28 species) | Elapidae, Viperidae | nanomolar to picomolar range | [7] |

Table 2: In Vivo Efficacy of Varespladib in Animal Models of Envenomation

| Snake Species | Animal Model | Varespladib Dose | Outcome | Reference |

| Micrurus fulvius | Rat | 4-8 mg/kg | 100% survival | [5] |

| Vipera berus | Mouse | Not specified | Striking survival benefit | [5] |

| Deinagkistrodon acutus | Mouse | 4 mg/kg | Inhibition of hemorrhage and myonecrosis | [8] |

| Agkistrodon halys | Mouse | 4 mg/kg | Inhibition of hemorrhage and myonecrosis | [8] |

| Bungarus sindanus | Mouse | 10 mg/kg | 100% survival, alleviated neurotoxicity | [9] |

| Bungarus multicinctus | Mouse | 10 mg/kg | 100% survival, alleviated neurotoxicity | [9] |

| Bungarus fasciatus | Mouse | 10 mg/kg | 100% survival, alleviated neurotoxicity | [9] |

| Bungarus caeruleus | Mouse | 20 mg/kg | 75% survival, abated neurotoxicity | [9] |

| Bungarus candidus | Mouse | 20 mg/kg | 100% survival, abated neurotoxicity | [9] |

| Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus | Mouse | 10 mg/kg | Delayed or abrogated lethality | [10] |

Table 3: BRAVO Phase 2 Clinical Trial (NCT04996264) Key Parameters

| Parameter | Description | Reference |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled | [11][12] |

| Participants | ~110 male and female patients (≥ 5 years old) with snakebite envenoming | [2] |

| Intervention | Varespladib-methyl (oral prodrug) + Standard of Care (SOC) vs. Placebo + SOC | [11] |

| Dosage (Adults) | 500 mg loading dose, then 250 mg twice daily for 7 days | [8] |

| Primary Outcome | Change in the composite Snakebite Severity Score (SSS) from baseline to the average at 6 and 9 hours | [11][12] |

| Secondary Outcomes | Illness severity, patient-reported function, and complete recovery | [13] |

| Key Finding | No statistically significant difference in the primary outcome for the overall population. A promising signal of benefit was observed in patients who initiated treatment within 5 hours of the snakebite. | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of Varespladib.

In Vitro sPLA2 Inhibition Assay

Objective: To determine the concentration of Varespladib required to inhibit 50% of the snake venom's phospholipase A2 activity (IC50).

Methodology:

-

Reagents and Materials:

-

Lyophilized snake venom

-

This compound stock solution

-

Assay buffer (e.g., 10 mM Tris-HCl, 10 mM CaCl2, 100 mM NaCl, pH 8.0)

-

Substrate solution (e.g., 3 mM 4-nitro-3-octanoyloxy-benzoic acid)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of Varespladib in the assay buffer.

-

In a 96-well plate, add a fixed concentration of snake venom to each well.

-

Add the different concentrations of Varespladib to the respective wells and pre-incubate for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measure the change in absorbance at a specific wavelength (e.g., 425 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each Varespladib concentration relative to the control (venom without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Varespladib concentration and fitting the data to a dose-response curve.[7]

-

In Vivo Hemorrhage Neutralization Assay

Objective: To assess the ability of Varespladib to neutralize the hemorrhagic effects of snake venom in a mouse model.

Methodology:

-

Animals:

-

Male CD-1 or similar strain mice (18-22 g)

-

-

Reagents and Materials:

-

Lyophilized snake venom

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Syringes and needles

-

-

Procedure:

-

Determine the minimum hemorrhagic dose (MHD) of the venom, defined as the amount of venom that induces a 10 mm diameter hemorrhagic lesion 2 hours after subcutaneous injection.[14][15]

-

For the neutralization experiment, pre-incubate a fixed dose of venom (e.g., 1 MHD) with different doses of Varespladib for 30 minutes at 37°C.

-

Inject the venom-Varespladib mixture subcutaneously into the dorsal skin of the mice.

-

A control group receives venom pre-incubated with PBS only.

-

After a set period (e.g., 2 hours), euthanize the mice and carefully remove the dorsal skin.

-

Measure the diameter of the hemorrhagic spot on the inner surface of the skin.

-

Calculate the percentage of neutralization by comparing the size of the hemorrhagic spots in the Varespladib-treated groups to the control group.

-

In Vivo Myotoxicity Assay

Objective: To evaluate the myotoxic effects of snake venom and their neutralization by Varespladib by measuring plasma creatine kinase (CK) activity.

Methodology:

-

Animals:

-

Male CD-1 or similar strain mice

-

-

Reagents and Materials:

-

Lyophilized snake venom

-

This compound solution

-

Saline solution

-

Creatine kinase assay kit

-

Blood collection tubes

-

-

Procedure:

-

Inject a myotoxic dose of snake venom intramuscularly into the gastrocnemius muscle of the mice.[16]

-

Administer Varespladib (e.g., intravenously or orally) at a predetermined time point relative to the venom injection (e.g., immediately after or at the onset of symptoms).

-

A control group receives venom followed by a vehicle control.

-

At various time points (e.g., 3, 6, 24 hours) after venom injection, collect blood samples from the mice.[17]

-

Separate the plasma and measure the creatine kinase activity using a commercial assay kit according to the manufacturer's instructions.[1]

-

Compare the CK levels in the Varespladib-treated groups with the control group to determine the extent of myotoxicity neutralization.

-

In Vitro Neurotoxicity Assay (Chick Biventer Cervicis Nerve-Muscle Preparation)

Objective: To assess the presynaptic and postsynaptic neurotoxic effects of snake venom and their inhibition by Varespladib.

Methodology:

-

Tissue Preparation:

-

Dissect the biventer cervicis nerve-muscle preparation from a chick.[18]

-

Mount the preparation in an organ bath containing physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Procedure:

-

Stimulate the motor nerve with supramaximal intensity pulses to elicit twitch contractions of the muscle, which are recorded using an isometric force transducer.[19]

-

After a stable baseline of twitch responses is established, add the snake venom to the organ bath.

-

To test for neutralization, pre-incubate the venom with Varespladib before adding it to the organ bath, or add Varespladib to the bath before or after the venom.

-

Record the twitch height over time to assess the effect on neuromuscular transmission. A decrease in twitch height indicates a neurotoxic effect.

-

To distinguish between presynaptic and postsynaptic activity, assess the muscle's contractile response to exogenous agonists such as acetylcholine (ACh) and carbachol (CCh) before and after the addition of the venom. A reduction in the response to these agonists suggests a postsynaptic site of action.[10]

-

Plasma Coagulation Assay

Objective: To determine the effect of snake venom and Varespladib on blood coagulation.

Methodology:

-

Reagents and Materials:

-

Lyophilized snake venom

-

This compound solution

-

Citrated bovine or human plasma

-

Calcium chloride solution (e.g., 20 mM)

-

384-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 384-well plate, add the snake venom at various concentrations.

-

For inhibition studies, pre-incubate the venom with different concentrations of Varespladib.

-

Add calcium chloride solution to each well to initiate coagulation.

-

Immediately add the plasma to each well.

-

Measure the change in absorbance at 595 nm kinetically over time to monitor clot formation.[20][21]

-

The time to clot formation is determined from the kinetic curve. An increase in clotting time indicates an anticoagulant effect, while a decrease indicates a procoagulant effect.

-

Compare the clotting times in the presence and absence of Varespladib to assess its neutralizing activity.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Varespladib

References

- 1. tandfonline.com [tandfonline.com]

- 2. Snake Venom Cytotoxins, Phospholipase A2s, and Zn2+-dependent Metalloproteinases: Mechanisms of Action and Pharmacological Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Combined Bioassay and Nanofractionation Approach to Investigate the Anticoagulant Toxins of Mamba and Cobra Venoms and Their Inhibition by Varespladib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Action of Varespladib (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]

- 8. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. setpublisher.com [setpublisher.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oral varespladib for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation and neutralization efficacy of IgY antibodies raised against Deinagkistrodon acutus venom - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 4.7. Inhibition of Myotoxic Activity [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. The isolated chick biventer cervicis nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. High throughput screening and identification of coagulopathic snake venom proteins and peptides using nanofractionation and proteomics approaches | PLOS Neglected Tropical Diseases [journals.plos.org]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Varespladib Sodium: In Vitro Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental use of Varespladib Sodium, a potent inhibitor of secretory phospholipase A2 (sPLA2). This compound has been investigated for its anti-inflammatory properties and, more recently, as a broad-spectrum inhibitor of snake venom sPLA2. This document outlines its mechanism of action, provides detailed protocols for key in vitro assays, and presents quantitative data to facilitate experimental design and data interpretation.

Mechanism of Action

Varespladib is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting isoforms IIa, V, and X.[1][2] sPLA2 enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the biosynthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. By inhibiting sPLA2, Varespladib effectively disrupts the initial step of the arachidonic acid pathway, thereby reducing the production of these inflammatory mediators.[1][2] Recent research has also highlighted Varespladib's efficacy in neutralizing the enzymatic activity of sPLA2 found in a wide range of snake venoms, making it a promising candidate for snakebite envenomation therapy.[2][3]

Data Presentation

The inhibitory activity of this compound against various sPLA2 enzymes has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.

Table 1: Varespladib IC50 Values against Human sPLA2 Isoforms

| sPLA2 Isoform | IC50 (nM) | Assay Type | Reference |

| Human sPLA2-IIA | 6.2 | Not Specified | Walsh Medical Media, 2015 |

| Human sPLA2-IIA, V, X | Low nanomolar | Not Specified | Taylor & Francis, 2019[4] |

Table 2: Varespladib IC50 Values against Snake Venom sPLA2

| Snake Species | Venom sPLA2 IC50 (µM) | Assay Type | Reference |

| Deinagkistrodon acutus | 0.0037 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |

| Agkistrodon halys | 0.0016 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |

| Naja atra | 0.063 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |

| Bungarus multicinctus | 0.0032 (µg/µL) | Agar plate assay | Exploration of the Inhibitory Potential of Varespladib for Snakebite Envenomation - PMC, 2018 |

| Various Species | Nanomolar to Picomolar range | Chromogenic Assay | Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - MDPI |

Signaling Pathway

The inhibitory action of Varespladib on sPLA2 has significant downstream effects on inflammatory signaling pathways. By blocking the release of arachidonic acid, Varespladib attenuates the production of prostaglandins and leukotrienes. This, in turn, can lead to the downregulation of pro-inflammatory transcription factors such as NF-κB, which is a key regulator of many genes involved in the inflammatory response.

References

- 1. Group IIa sPLA2 inhibition attenuates NF-κB activity and promotes apoptosis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Varespladib - Wikipedia [en.wikipedia.org]

- 3. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Varespladib Sodium in Animal Models of Inflammation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varespladib Sodium is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting isoforms IIa, V, and X. By blocking the activity of sPLA2, Varespladib disrupts the initial step of the arachidonic acid pathway, a critical cascade in the inflammatory response. This mechanism makes Varespladib a compelling agent for investigation in various inflammatory conditions. Although initially explored for conditions such as sepsis and rheumatoid arthritis, it has shown significant promise in preclinical models of snakebite envenomation, a condition characterized by a massive inflammatory response.[1][2][3][4][5][6][7]

These application notes provide a comprehensive overview of the use of this compound in relevant animal models of inflammation. Detailed protocols for inducing inflammation and assessing the efficacy of Varespladib are provided, along with a summary of key quantitative data from preclinical studies.

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

Varespladib acts as an anti-inflammatory agent by inhibiting the enzymatic activity of sPLA2. This enzyme is responsible for the hydrolysis of phospholipids in the cell membrane, which releases arachidonic acid. Once released, arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking the initial release of arachidonic acid, Varespladib effectively attenuates the production of these inflammatory molecules.[1][8][9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating Varespladib in various animal models of inflammation.

Table 1: In Vitro Efficacy of Varespladib Against Snake Venom sPLA2 Activity

| Venom Source | IC50 (nM) | Reference |

| Micrurus fulvius (Eastern Coral Snake) | 0.1 | [3] |

| Vipera berus (Common European Adder) | 0.3 | [3] |

| 28 Medically Important Snake Venoms | Range: Picomolar to Nanomolar | [5] |

| Protobothrops mucrosquamatus | 101.3 | [3] |

Table 2: In Vivo Efficacy of Varespladib in Animal Models of Snakebite Envenomation (Inflammation)

| Animal Model | Venom | Varespladib Dose | Key Findings | Reference |

| Mouse | Micrurus fulvius | 4 mg/kg (SC) | 100% survival with pretreatment | [8] |

| Mouse | Vipera berus | 4 mg/kg (SC) | Significant survival benefit | [8] |

| Rat | Micrurus fulvius | 8 mg/kg (IV) | 100% rescue when administered 5 mins post-venom | [8] |

| Porcine | Micrurus fulvius | 5 mg/kg (IV bolus) and/or 2.5 mg/kg (oral q6h) | 100% survival | [3] |

| Mouse | Various Krait Species | 10-20 mg/kg (SC) | 75-100% survival | [11] |

Table 3: Efficacy of sPLA2 Inhibitors in Other Animal Models of Inflammation

| Animal Model | Condition | sPLA2 Inhibitor | Key Findings | Reference |

| Rat | Sepsis (CLP) | Antisense Oligonucleotides | Increased 35-day survival from 28% to 58.8% | [1] |

| Mouse (TNF Transgenic) | Rheumatoid Arthritis | P-NT.II Peptide | Reduced circulating sPLA2 to basal levels | [2][12][13] |

| Rat | Acute Lung Injury (LPS/Bacteria) | LY311727 | No improvement in physiological parameters | [12] |

| Rabbit | Acute Lung Injury (Oleic Acid) | S-5920/LY315920Na | Attenuated lung injury when given 1 hr post-insult | [14] |

Experimental Protocols